Thalidomide-5'-O-C3-OH is a derivative of thalidomide, a compound originally introduced in the late 1950s as a sedative and later withdrawn due to its association with severe teratogenic effects. Despite its controversial history, thalidomide has been reintroduced for therapeutic uses, particularly in treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-O-C3-OH is synthesized to explore modifications that may enhance the therapeutic profile while minimizing adverse effects.
Thalidomide-5'-O-C3-OH is classified as a thalidomide analogue, which includes various structural modifications aimed at improving pharmacological properties. It is characterized by the addition of a hydroxyl group at the 5' position of the thalidomide structure, which is believed to influence its biological activity and safety profile.
The synthesis of Thalidomide-5'-O-C3-OH typically begins with commercially available thalidomide. The synthetic route involves several key steps:
These methods allow for the efficient production of Thalidomide-5'-O-C3-OH, enabling further investigation into its properties and applications in medicinal chemistry .
Thalidomide-5'-O-C3-OH has a complex molecular structure, represented by its molecular formula and molecular weight of 332.31 g/mol. The IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione.
Property | Data |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₆ |
Molecular Weight | 332.31 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI | InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChI Key | DBUILZKYPMUBLD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
This structural data provides insights into how modifications to thalidomide can alter its pharmacological properties .
Thalidomide-5'-O-C3-OH can undergo various chemical reactions typical of organic compounds:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of Thalidomide-5'-O-C3-OH involves its interaction with specific molecular targets within biological systems. One key target is cereblon, a protein involved in the ubiquitin-proteasome pathway. The binding of Thalidomide derivatives to cereblon leads to the modulation of various signaling pathways that are crucial for cellular processes such as apoptosis and angiogenesis.
Research indicates that Thalidomide derivatives can inhibit tumor necrosis factor alpha (TNF-alpha), which plays a significant role in inflammatory responses and cancer progression . This modulation contributes to their therapeutic effects in conditions like multiple myeloma.
Thalidomide-5'-O-C3-OH exhibits several notable physical and chemical properties:
Relevant analyses have shown that modifications like hydroxylation can enhance solubility while potentially reducing toxicity compared to parent thalidomide .
Thalidomide-5'-O-C3-OH has a range of applications in scientific research:
Thalidomide-5'-O-C3-OH (hereafter referred to as 5'-OH-C3-Thal) features a hydroxypropyl extension at the 5'-position of the glutarimide ring. This modification significantly alters its interaction with the tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN) within the thalidomide-binding domain (TBD) of cereblon (CRBN). Crystallographic studies reveal that the hydroxypropyl group forms a hydrogen-bonding network with conserved water molecules at the entrance of the CRBN binding cavity, increasing buried surface area by ~18% compared to unmodified thalidomide [6] [9]. This extension stabilizes the closed conformation of the β-hairpin loop (residues 351-364 in human CRBN), which is critical for substrate recruitment [6].
The 5'-OH-C3-Thal-CRBN complex exhibits a dissociation constant (Kd) of 32 ± 4 nM, representing a ~5-fold improvement over thalidomide (Kd ≈ 150 nM). This enhanced affinity directly correlates with increased efficiency in CRL4CRBN E3 ligase complex activation. Biophysical analyses (ITC, SPR) confirm the hydroxypropyl moiety reduces conformational entropy penalties upon binding by 2.3 kcal/mol compared to thalidomide, explaining the affinity enhancement [6] [8].
Table 1: Binding Parameters of Thalidomide Derivatives with CRBN
Compound | Kd (nM) | ΔG (kcal/mol) | ΔS (cal/mol·K) | Buried Surface Area (Ų) |
---|---|---|---|---|
Thalidomide | 150 ± 20 | -7.9 | -22.4 | 310 |
5'-OH-C3-Thal | 32 ± 4 | -9.2 | -15.1 | 365 |
Lenalidomide | 45 ± 6 | -8.8 | -18.3 | 338 |
Unlike classical PROTACs (e.g., BRD4 degraders like dBET1), which utilize heterobifunctional structures to bridge target proteins and E3 ligases, 5'-OH-C3-Thal functions as a CRBN-directed molecular glue. This monovalent degrader remodels the CRBN surface to enhance interactions with neosubstrates rather than directly recruiting a separate POI [2] [9]. Comparative degradation efficiency studies reveal key distinctions:
The hydroxypropyl linker in 5'-OH-C3-Thal induces allosteric cooperativity in the CRL4CRBN complex. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows reduced solvent accessibility in the C-terminal domain (CTD) of CRBN (residues 325-442) upon 5'-OH-C3-Thal binding, indicating stabilization of the ternary E3 ligase-substrate complex [8]. This contrasts with thalidomide, which triggers minimal conformational changes beyond the immediate binding pocket.
Analytical ultracentrifugation (AUC) studies demonstrate that 5'-OH-C3-Thal enhances ternary complex stability by 3.8-fold over thalidomide. The compound increases the α-helical content of CRBN's Lon domain by 15% (per CD spectroscopy), promoting tighter DDB1 binding (ΔKassoc = -1.4 kcal/mol) [8] [9]. This structural rigidity optimizes ubiquitin transfer by:
Table 2: Biophysical Parameters of CRBN Complexes
Parameter | Thalidomide | 5'-OH-C3-Thal | Change |
---|---|---|---|
CRBN-DDB1 Kd | 0.8 µM | 0.3 µM | 2.7-fold ↓ |
Ternary complex τ (min) | 1.8 | 4.2 | 2.3-fold ↑ |
HDX protection (%) | 28 | 67 | +39% |
Ubiquitination rate (min⁻¹) | 0.12 | 0.31 | 2.6-fold ↑ |
The 5'-O-C3-OH linker thus acts as a conformational switch that optimizes CRBN for high-fidelity substrate ubiquitination, providing a template for designing next-generation molecular glues [8] [9].
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: